

R-Psop: A Technical Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: *R-Psop*

Cat. No.: *B12427273*

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An In-depth Technical Guide on the Chemical Structure and Properties of **R-Psop**

Abstract

This technical guide provides a comprehensive overview of the chemical structure, and known and predicted properties of **R-Psop** (1-phenyl-3-[(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-yl]urea). **R-Psop** is a spirocyclic compound containing a furo[2,3-b]pyridine moiety, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry for its diverse pharmacological activities. While detailed experimental data for **R-Psop** is limited in publicly available literature, this guide synthesizes available information and provides context based on related compounds, particularly those acting as agonists for the $\alpha 7$ nicotinic acetylcholine receptor. This document is intended for researchers, scientists, and professionals in drug development seeking a foundational understanding of this novel chemical entity.

Chemical Structure and Identifiers

R-Psop is a complex heterocyclic molecule featuring a spirocyclic junction between an azabicyclo[2.2.2]octane system and a furo[2,3-b]pyridine ring. The structure also incorporates a phenylurea moiety.

Chemical Structure:

Caption: 2D Chemical Structure of **R-Psop**.

Identifier	Value
IUPAC Name	1-phenyl-3-[(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-yl]urea
CAS Number	1185189-97-2
Molecular Formula	C ₂₀ H ₂₂ N ₄ O ₂
Canonical SMILES	<chem>C1CN2CCC1C3(C2)CC4=C(O3)N=CC(=C4)NC(=O)NC5=CC=CC=C5</chem>
InChI Key	BUOWEYLLAFLKCW-FQEVSTJZSA-N

Physicochemical Properties

Detailed experimental data on the physical and chemical properties of **R-Psop** are not widely available. The following table summarizes computed properties sourced from publicly available databases.

Property	Value (Computed)	Data Source
Molecular Weight	378.4 g/mol	PubChem
XLogP3	2.6	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	2	PubChem
Exact Mass	378.17427596	PubChem
Monoisotopic Mass	378.17427596	PubChem
Topological Polar Surface Area	78.9 Å ²	PubChem
Heavy Atom Count	26	PubChem
Formal Charge	0	PubChem
Complexity	569	PubChem

Solubility, Melting Point, and Stability:

Experimentally determined data for solubility, melting point, and stability of **R-Psop** are not currently published. Researchers should anticipate that, as a complex organic molecule, **R-Psop** is likely soluble in organic solvents such as DMSO, DMF, and chlorinated hydrocarbons, with limited solubility in aqueous solutions. Its stability under various conditions (e.g., pH, temperature, light) would require experimental determination.

Pharmacological Properties (Proposed)

Based on the structural similarity of **R-Psop** to other spirocyclic quinuclidine derivatives, it is hypothesized to be an agonist of the $\alpha 7$ nicotinic acetylcholine receptor (nAChR).^{[1][2][3][4][5]} The $\alpha 7$ nAChR is a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes, inflammation, and neuroprotection.

Proposed Mechanism of Action:

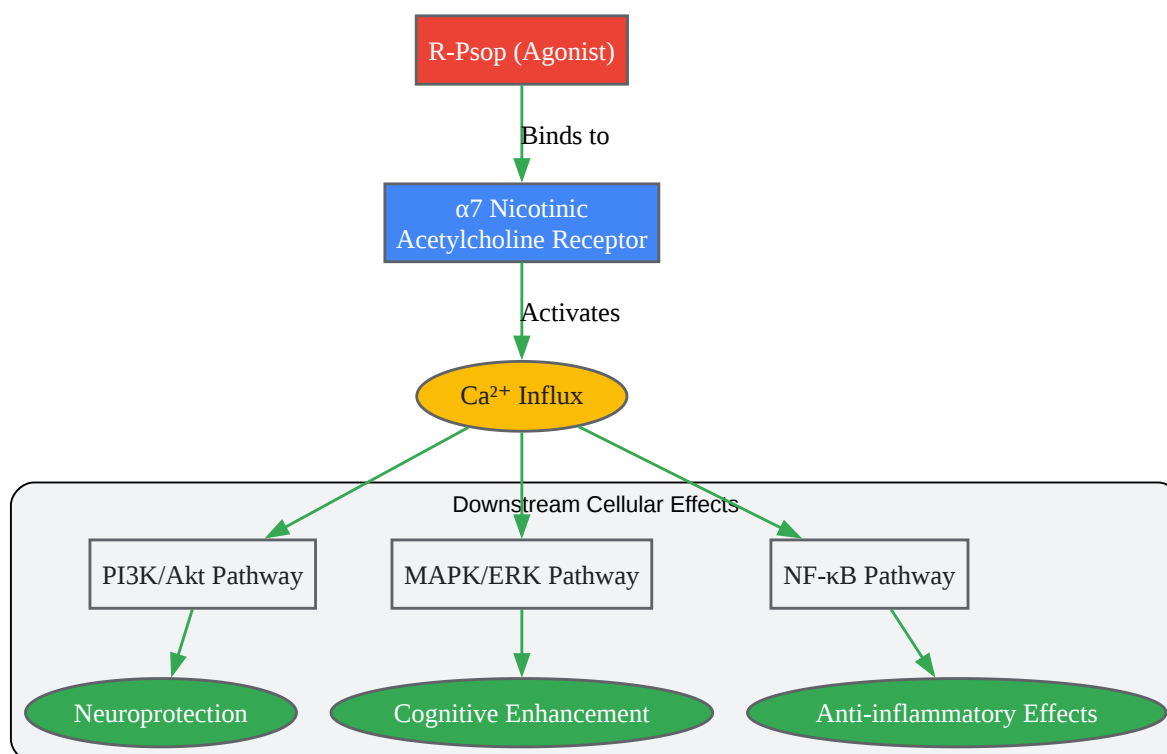
As a putative $\alpha 7$ nAChR agonist, **R-Psop** is expected to bind to the receptor, inducing a conformational change that opens the ion channel. This would lead to an influx of cations, primarily Ca^{2+} , into the neuron, thereby modulating downstream signaling pathways.

Binding Affinity:

The binding affinity of **R-Psop** for the $\alpha 7$ nAChR has not been publicly reported. For context, related spirocyclic $\alpha 7$ nAChR agonists have shown potent binding affinities with K_i values in the nanomolar range.

Signaling Pathways (Proposed)

Activation of the $\alpha 7$ nAChR by an agonist like **R-Psop** is known to trigger several intracellular signaling cascades. The influx of calcium is a key initiating event.



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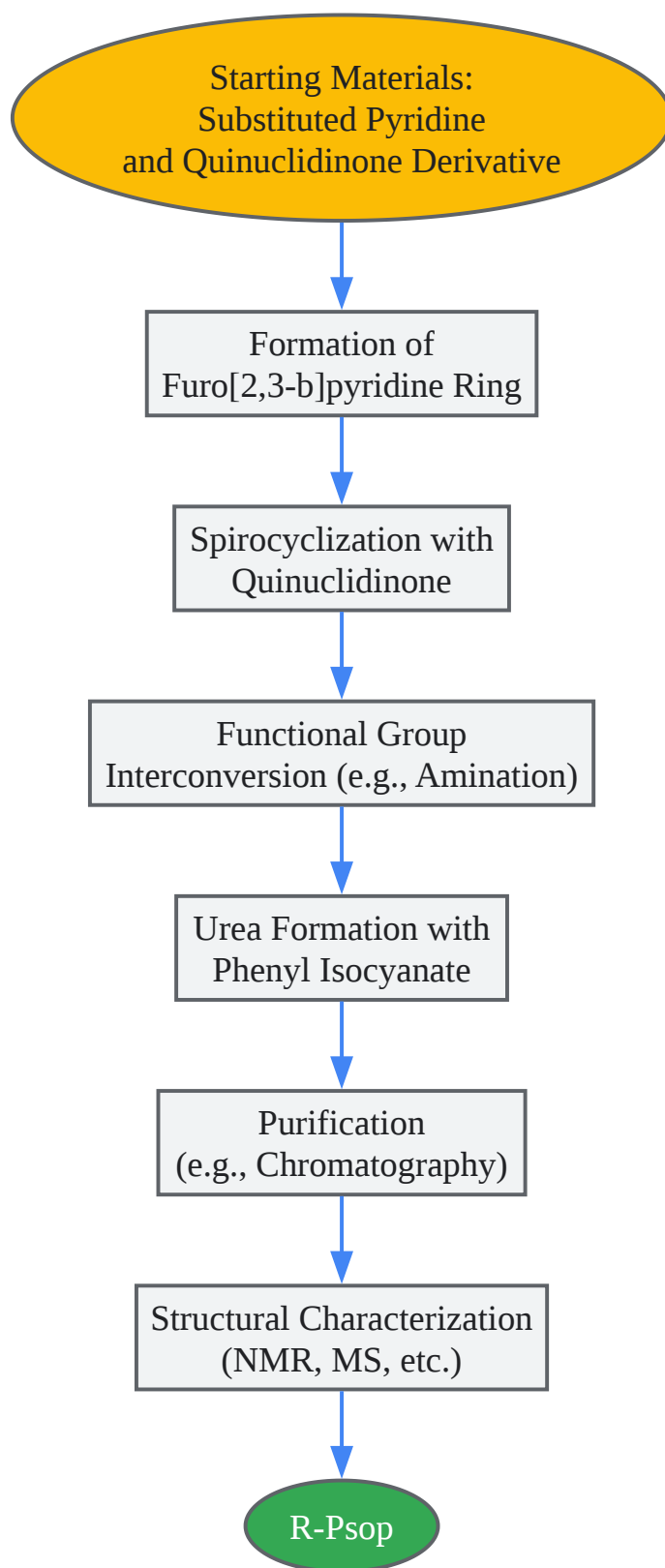
Caption: Proposed signaling pathway for **R-Psop** via $\alpha 7$ nAChR activation.

Experimental Protocols (General)

Specific experimental protocols for the synthesis and analysis of **R-Psop** are not detailed in the public domain. However, based on the synthesis of structurally related furo[2,3-b]pyridine and spiro[1-azabicyclo[2.2.2]octane] derivatives, a general synthetic approach and analytical methods can be proposed.

Proposed Synthetic Workflow

The synthesis of **R-Psop** would likely involve a multi-step sequence. A plausible disconnection approach suggests the synthesis of the spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine] core followed by the introduction of the phenylurea moiety.



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Caption: A generalized workflow for the proposed synthesis of **R-Psop**.

General Protocol for In Vitro Binding Assay ($\alpha 7$ nAChR)

To determine the binding affinity of **R-Psop** for the $\alpha 7$ nAChR, a competitive radioligand binding assay would be a standard method.

- Cell Culture and Membrane Preparation:
 - Culture a cell line stably expressing the human $\alpha 7$ nAChR (e.g., SH-EP1-h $\alpha 7$).
 - Harvest the cells and prepare cell membranes by homogenization and centrifugation.
 - Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
- Binding Assay:
 - In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [125 I] α -bungarotoxin or [3 H]epibatidine).
 - Add increasing concentrations of the test compound (**R-Psop**).
 - Add the cell membrane preparation to initiate the binding reaction.
 - Incubate at room temperature for a defined period to reach equilibrium.
 - Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing to remove unbound radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Determine non-specific binding in the presence of a high concentration of a known non-labeled ligand.
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the **R-Psop** concentration.

- Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
- Calculate the K_i value using the Cheng-Prusoff equation.

Conclusion

R-Psop is a novel spirocyclic furo[2,3-b]pyridine derivative with potential as an $\alpha 7$ nicotinic acetylcholine receptor agonist. While comprehensive experimental data is currently lacking in the public domain, its chemical structure suggests promising pharmacological properties that warrant further investigation. The proposed signaling pathways and general experimental protocols provided in this guide offer a framework for future research into this compound. As more data becomes available, a more complete understanding of the therapeutic potential of **R-Psop** will emerge.

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